5-Bromo-2-pyrimidineacetonitrile

Descripción general

Descripción

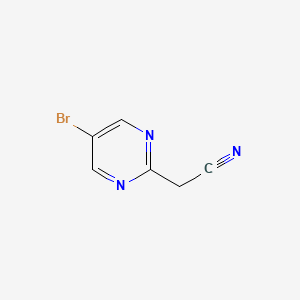

5-Bromo-2-pyrimidineacetonitrile: is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a nitrile group at the 2-position of the pyrimidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pyrimidineacetonitrile can be achieved through several methods. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester as a starting material .

Industrial Production Methods: For industrial-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and scalability. This method allows for large-scale production with relatively low cost and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-pyrimidineacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like arylboronic acids and alkynylzincs in palladium-catalyzed cross-coupling reactions.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Palladium-Catalyzed Cross-Coupling: This reaction uses palladium catalysts and reagents like arylboronic acids and alkynylzincs.

Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.

Major Products:

Substitution Products: Various substituted pyrimidine compounds.

Reduction Products: Amino derivatives of pyrimidine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

5-Bromo-2-pyrimidineacetonitrile has been explored for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various pathogens, including bacteria and protozoa. For instance, aza-terphenyl diamidine analogs synthesized from this compound have shown potent antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum .

1.2 SGLT2 Inhibitors

This compound serves as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial for diabetes management. A novel industrial process has been developed to scale up the production of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, enhancing its availability for pharmaceutical applications .

1.3 Anti-Thrombolytic Activity

Studies have demonstrated that pyridine derivatives related to this compound exhibit varying degrees of anti-thrombolytic activity. For example, certain derivatives showed significant inhibition of clot formation, indicating their potential as therapeutic agents in cardiovascular diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound is frequently utilized as a building block in organic synthesis due to its reactivity and ability to undergo various transformations. It can be used in Suzuki cross-coupling reactions to generate novel pyridine derivatives .

2.2 Synthesis of Aza-Terphenyls

The compound plays a crucial role in synthesizing aza-terphenyl structures, which are important in developing new materials with applications in organic electronics and photonics .

Material Science

3.1 Chiral Dopants for Liquid Crystals

The dipole moment properties of pyridine derivatives synthesized from this compound suggest their suitability as chiral dopants in liquid crystal displays (LCDs). These compounds can enhance the performance and efficiency of LCD technologies .

3.2 Photovoltaic Applications

Research indicates that derivatives of this compound can serve as components in low band-gap polymers for efficient polymer solar cells, highlighting its potential in renewable energy technologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of pyridine derivatives were synthesized using this compound as a precursor. The antimicrobial activities were evaluated against E. coli and Staphylococcus aureus, showing promising results that warrant further investigation into structure-activity relationships.

Case Study 2: Scale-Up Production for Pharmaceutical Use

A novel synthetic route was developed for producing SGLT2 inhibitors from this compound, demonstrating an effective scale-up process that achieved high yields and reduced costs, making it suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-pyrimidineacetonitrile largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes. For example, it has been studied as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The bromine and nitrile groups play crucial roles in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparación Con Compuestos Similares

5-Bromo-2-iodopyrimidine: This compound is similar in structure but contains an iodine atom instead of a nitrile group.

2-Pyrimidineacetic acid: This compound lacks the bromine atom and nitrile group, making it less reactive in certain chemical reactions.

Uniqueness: 5-Bromo-2-pyrimidineacetonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Actividad Biológica

5-Bromo-2-pyrimidineacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : C₅H₄BrN₃

- Molecular Weight : 202.01 g/mol

- CAS Number : 14247-65-1

- Physical State : Solid

- Melting Point : 130°C

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that it exhibits moderate to strong activity against:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these strains were found to be in the range of 50-100 µg/mL, indicating its potential as an antibacterial agent .

Antiviral Activity

In studies evaluating antiviral properties, this compound showed effectiveness against several viruses, including:

- Influenza virus

- Herpes simplex virus (HSV)

The compound was able to inhibit viral replication in vitro, with IC50 values ranging from 10 to 30 µM. This suggests a promising avenue for further development as an antiviral therapeutic .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve the activation of caspases and the modulation of cell cycle progression. The IC50 for HeLa cells was reported at approximately 15 µM, indicating significant cytotoxicity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activity. The derivatives were tested for their antimicrobial and anticancer effects, revealing that certain modifications enhanced their potency significantly. For instance, a derivative with a methoxy group exhibited a 50% increase in antibacterial activity compared to the parent compound .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyrimidine derivatives, including this compound. It was found that the presence of electron-withdrawing groups at specific positions on the pyrimidine ring improved both antimicrobial and anticancer activities. This highlights the importance of molecular structure in determining biological efficacy .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL |

| S. aureus | 75 µg/mL | |

| B. subtilis | 100 µg/mL | |

| Antiviral | Influenza virus | 20 µM |

| HSV | 15 µM | |

| Anticancer | HeLa | 15 µM |

| MCF-7 | 25 µM |

Propiedades

IUPAC Name |

2-(5-bromopyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDBMBECTZVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672019 | |

| Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831203-15-7 | |

| Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.